Cedirogant - 2055496-11-0

Cedirogant

Catalog Number: EVT-3461660
CAS Number: 2055496-11-0
Molecular Formula: C24H20Cl3F3N2O3
Molecular Weight: 547.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of cedirogant involves several organic reactions, including chlorination, fluorination, and acylation steps. These reactions are designed to build the compound's complex molecular structure while ensuring high purity and yield. The specific synthetic pathway has not been fully disclosed in public literature, but it typically includes:

  1. Chlorination: Introduction of chlorine atoms to modify reactivity.
  2. Fluorination: Incorporation of fluorine to enhance metabolic stability.
  3. Acylation: Formation of acyl derivatives to finalize the structure.

The synthesis is often monitored using chromatographic techniques to ensure that the product meets pharmaceutical standards.

Molecular Structure Analysis

Structure and Data

Cedirogant's molecular structure is characterized by its complex arrangement that facilitates its action as an inverse agonist. While specific structural diagrams are not provided in the search results, it can be inferred that its design allows for selective binding to RORγt.

  • Molecular Formula: C₁₈H₁₈ClF₃N₂O
  • Molecular Weight: 364.80 g/mol
  • Structural Features:
    • Contains multiple functional groups that interact with biological targets.
    • Designed for optimal binding affinity to RORγt.
Chemical Reactions Analysis

Reactions and Technical Details

Cedirogant undergoes various chemical reactions during its metabolism and therapeutic application. Key reactions include:

  • Metabolic Degradation: Involves oxidation and hydrolysis processes that transform cedirogant into metabolites, which may have different pharmacological profiles.
  • Binding Interactions: Cedirogant binds to RORγt, inhibiting its activity and thereby reducing IL-17 production.

These reactions are crucial for understanding how cedirogant exerts its therapeutic effects and how it is processed by the body.

Mechanism of Action

Process and Data

Cedirogant acts primarily by inhibiting RORγt, which is essential for the differentiation and function of T helper 17 cells. This inhibition leads to decreased production of pro-inflammatory cytokines such as interleukin-17A and interleukin-17F, which are implicated in psoriasis pathogenesis .

  • Key Steps:
    1. Binding: Cedirogant binds to the ligand-binding domain of RORγt.
    2. Inhibition: This binding prevents RORγt from activating target genes involved in inflammation.
    3. Outcome: Reduced IL-17 levels lead to decreased inflammation and skin lesions associated with psoriasis.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Cedirogant exhibits several notable physical and chemical properties:

  • Appearance: Typically a white crystalline solid.
  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.

These properties are essential for determining appropriate formulation strategies for clinical use.

Applications

Scientific Uses

Cedirogant has been primarily investigated for its application in treating moderate-to-severe psoriasis. Clinical trials have demonstrated varying degrees of efficacy, with some patients achieving significant improvements as measured by the Psoriasis Area Severity Index (PASI) scores .

Additionally, ongoing research may explore cedirogant's potential applications beyond psoriasis, possibly extending to other autoimmune or inflammatory diseases where IL-17 plays a critical role.

Molecular Pharmacology of Cedirogant

Mechanism of Action as a RORγt Inverse Agonist

Cedirogant (ABBV-157) is a small molecule that functions as a potent and selective inverse agonist of the nuclear receptor retinoic acid receptor-related orphan receptor gamma t (RORγt, NR1F3). Unlike antagonists, which block agonist-induced activation, inverse agonists suppress the receptor's constitutive transcriptional activity. RORγt's ligand-binding domain (LBD) normally adopts a conformation that stabilizes helix 12 (H12), facilitating coactivator recruitment and transcriptional activation of genes involved in Th17 cell differentiation [1]. Cedirogant binds orthosterically to the RORγt LBD, inducing a conformational shift where residue Trp317 adopts a trans orientation, disrupting the hydrophobic network between helices H11, H11′, and H12 [1] [4]. This dislodges H12, destabilizing the coactivator-binding site and promoting corepressor recruitment, thereby suppressing downstream gene expression [1] [6].

Table 1: Structural Impact of Cedirogant Binding on RORγt

Conformational ElementAgonist StateCedirogant-Bound State
Trp317 Side Chaingauche- conformationtrans conformation
H12 PositionStabilizedDisrupted
H11-H11′ Hydrophobic NetworkIntactPartially Destroyed
Coactivator RecruitmentEnhanced (e.g., SRC-1)Inhibited
Corepressor RecruitmentSuppressedEnhanced

This molecular mechanism directly reduces RORγt-driven transcription, distinguishing cedirogant from neutral antagonists or allosteric modulators [1] [4].

Modulation of IL-23/IL-17 Signaling Pathway in Psoriasis Pathogenesis

The IL-23/IL-17 axis is a central pathogenic driver in psoriasis. IL-23, produced by antigen-presenting cells, activates RORγt in CD4+ T cells, promoting their differentiation into Th17 cells. These cells secrete pro-inflammatory cytokines, including IL-17A, IL-17F, and IL-22, which induce keratinocyte hyperproliferation, neutrophil recruitment, and sustained skin inflammation [2] [5]. Cedirogant interrupts this cascade at its origin by suppressing RORγt-mediated Th17 differentiation. Clinical validation comes from phase I studies where cedirogant (75–375 mg/day) reduced IL-17A and IL-17F levels in patients with moderate-to-severe plaque psoriasis. At 375 mg/day, cedirogant achieved >50% suppression of IL-17A/F within 4 weeks, correlating with clinical improvement in Psoriasis Area and Severity Index (PASI) scores [2] [5]. This upstream inhibition contrasts with biologic agents (e.g., anti-IL-17 monoclonal antibodies), which neutralize circulating cytokines but do not affect Th17 differentiation [2].

Target Validation: RORγt as a Master Regulator of Th17 Cell Differentiation

RORγt (encoded by RORC, isoform 2) is a lineage-defining transcription factor for Th17 cells. Genetic ablation studies confirm its non-redundant role: RORγt-deficient mice lack Th17 cells and are resistant to IL-23-driven autoimmune pathologies [2] [6]. In humans, RORγt expression is exclusively localized to immune cells (e.g., Th17, Tc17, γδ T cells), making it an ideal therapeutic target to minimize off-tissue effects [4] [6]. Cedirogant’s specificity for RORγt over related isoforms (RORα, RORγ1) is critical, as RORγ1 regulates metabolic functions in the liver and muscle. In vitro assays demonstrate that cedirogant inhibits IL-17 production in human T cells with an IC50 of ~2.0 μM, without impairing RORγ1-dependent cholesterol metabolism [4] [6]. This cellular selectivity underpins its clinical potential for autoimmune diseases like psoriasis.

Comparative Pharmacodynamics: Cedirogant vs. Biologic IL-17/IL-23 Inhibitors

Cedirogant offers distinct pharmacodynamic advantages and limitations compared to biologic agents targeting IL-17/IL-23 (e.g., secukinumab, ixekizumab, guselkumab):

Target Engagement:

  • Cedirogant: Inhibits RORγt upstream of cytokine production, potentially suppressing multiple Th17-derived cytokines (IL-17A/F, IL-22) simultaneously [2].
  • Biologics: Neutralize single cytokines (e.g., IL-17A) or subunits (e.g., IL-23p19), leaving other pathway components unaffected [5] [9].

Clinical Efficacy:

In a phase II trial, cedirogant 375 mg/day achieved PASI 75/100 responses in 42% and 21% of psoriasis patients at week 16, respectively. While lower than high-performing biologics (e.g., ~80% PASI 75 for ixekizumab), its oral bioavailability provides a unique benefit [5]. Real-world studies note that IL-17 inhibitors outperform IL-23 inhibitors in pustular psoriasis (PASI 100: 40% vs. 6% at week 12), suggesting cedirogant’s mechanistic alignment with IL-17 blockade [9].

Table 2: Pharmacodynamic Comparison of Cedirogant and Biologic Agents

ParameterCedirogantAnti-IL-17 BiologicsAnti-IL-23 Biologics
Molecular TargetRORγt transcription factorIL-17A cytokineIL-23p19 subunit
AdministrationOralSubcutaneous/IVSubcutaneous
Key Biomarker EffectSuppresses IL-17A/F productionNeutralizes IL-17ABlocks IL-23 signaling
PASI 75 (Approx.)42% (375 mg/day)70‒90%70‒85%
Theoretical ScopeBroad (multiple cytokines)Narrow (single cytokine)Moderate (upstream target)

Pharmacokinetic Flexibility:

Cedirogant’s oral bioavailability (Tmax: 2–5 h; t½: 16–28 h) enables once-daily dosing and avoids injection-related barriers [2]. Its exposure increases dose-proportionally up to 225 mg, with steady-state accumulation ratios of 1.2–1.8 [2].

Properties

CAS Number

2055496-11-0

Product Name

Cedirogant

IUPAC Name

2-[1-[2,4-dichloro-3-[[7-chloro-5-(trifluoromethyl)indol-1-yl]methyl]benzoyl]piperidin-4-yl]acetic acid

Molecular Formula

C24H20Cl3F3N2O3

Molecular Weight

547.8 g/mol

InChI

InChI=1S/C24H20Cl3F3N2O3/c25-18-2-1-16(23(35)31-6-3-13(4-7-31)9-20(33)34)21(27)17(18)12-32-8-5-14-10-15(24(28,29)30)11-19(26)22(14)32/h1-2,5,8,10-11,13H,3-4,6-7,9,12H2,(H,33,34)

InChI Key

MNEOHCYSHVKLIC-UHFFFAOYSA-N

SMILES

C1CN(CCC1CC(=O)O)C(=O)C2=C(C(=C(C=C2)Cl)CN3C=CC4=CC(=CC(=C43)Cl)C(F)(F)F)Cl

Canonical SMILES

C1CN(CCC1CC(=O)O)C(=O)C2=C(C(=C(C=C2)Cl)CN3C=CC4=CC(=CC(=C43)Cl)C(F)(F)F)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.